1-Bromo-3-methyl-5H,6H,7H,8H-imidazo[1,5-A]pyridine
Description
Properties
IUPAC Name |
1-bromo-3-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2/c1-6-10-8(9)7-4-2-3-5-11(6)7/h2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXEFJIQGZINRAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C2N1CCCC2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-3-methyl-5H,6H,7H,8H-imidazo[1,5-A]pyridine typically involves the bromination of 3-methylimidazo[1,5-A]pyridine. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3-methyl-5H,6H,7H,8H-imidazo[1,5-A]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The imidazo[1,5-A]pyridine core can be reduced under specific conditions to form dihydro derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxide. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Major Products Formed
Substitution Reactions: Formation of 3-methyl-5H,6H,7H,8H-imidazo[1,5-A]pyridine derivatives with various functional groups.
Oxidation Reactions: Formation of 3-formyl-5H,6H,7H,8H-imidazo[1,5-A]pyridine or 3-carboxy-5H,6H,7H,8H-imidazo[1,5-A]pyridine.
Reduction Reactions: Formation of dihydroimidazo[1,5-A]pyridine derivatives.
Scientific Research Applications
Structure and Composition
- IUPAC Name: 1-bromo-3-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine
- Molecular Formula: C8H11BrN2
- CAS Number: 1511449-13-0
- Molecular Weight: 215.09 g/mol
The compound's structure includes a bromine atom at the 1-position and a methyl group at the 3-position of the imidazo[1,5-A]pyridine ring. This unique arrangement contributes to its chemical reactivity and biological activity.
Medicinal Chemistry
1-Bromo-3-methyl-5H,6H,7H,8H-imidazo[1,5-A]pyridine has been investigated for its potential therapeutic properties. Its ability to interact with various biological targets makes it a candidate for drug development.
Case Studies
- Anticancer Activity: Research has indicated that derivatives of imidazo[1,5-A]pyridine exhibit cytotoxic effects against cancer cell lines. The bromine substituent enhances the compound's binding affinity to specific enzymes involved in tumor growth .
- Antimicrobial Properties: Studies have shown that this compound exhibits antimicrobial activity against various pathogens. Its mechanism involves disrupting bacterial cell membranes, leading to cell death .
Synthesis of Novel Compounds
The reactivity of this compound allows it to serve as a precursor for synthesizing new compounds with enhanced biological activities.
Synthetic Routes
- Substitution Reactions: The bromine atom can be replaced with other nucleophiles (e.g., amines), leading to new derivatives that may possess improved pharmacological properties .
- Functionalization: The methyl group can undergo oxidation or reduction reactions to create various functionalized derivatives suitable for further biological testing .
Material Science
The unique properties of imidazo[1,5-A]pyridine compounds make them suitable for applications in material science.
Applications
- Organic Electronics: Compounds derived from this structure have shown promise in organic light-emitting diodes (OLEDs) due to their electronic properties .
- Sensors: The ability of these compounds to interact with specific analytes makes them candidates for sensor development in environmental monitoring .
Mechanism of Action
The mechanism of action of 1-Bromo-3-methyl-5H,6H,7H,8H-imidazo[1,5-A]pyridine is primarily based on its ability to interact with specific molecular targets and pathways. The bromine atom and the imidazo[1,5-A]pyridine core play crucial roles in its binding affinity and selectivity towards target proteins or enzymes. The compound may inhibit or activate specific biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Saturation Effects
1-Bromo-3-methylimidazo[1,5-A]pyridine vs. 8-Bromo-7-methylimidazo[1,5-A]pyridine
- Structural Differences :
- The target compound (1-bromo-3-methyl) has bromine at position 1 and methyl at position 3, while 8-bromo-7-methylimidazo[1,5-A]pyridine (CAS 1427423-81-1) features bromine at position 8 and methyl at position 7 .
- Impact : Bromine position influences electronic distribution. For example, bromine at position 1 (adjacent to the pyridine nitrogen) may enhance electrophilic substitution reactivity compared to position 6.
Saturated vs. Unsaturated Derivatives
Functional Group Modifications
Carboxylate Derivatives
Ethyl 1-bromo-5H,6H,7H,8H-imidazo[1,5-A]pyridine-3-carboxylate (CAS 1658467-54-9) introduces an ester group at position 3. This modification increases polarity, improving solubility in polar solvents, and provides a handle for further derivatization (e.g., hydrolysis to carboxylic acids) .
Nitro and Allyl Substituents
Cysteine Protease Inhibition
Imidazo[1,5-A]pyridine derivatives with pyridyl substituents (e.g., 1-(2-pyridyl)-3-(2-hydroxyphenyl)imidazo[1,5-A]pyridine) exhibit Ki values of 13.75–99.30 µM against papain, driven by hydrophobic and entropic interactions . The target compound’s bromine and methyl groups may optimize such interactions by modulating lipophilicity.
Antibacterial Activity
Derivatives like those in show MIC₅₀ values of 0.6–1.4 µg/mL against Gram-positive and Gram-negative bacteria. Substituent position (e.g., bromine at 1 vs. 8) likely impacts membrane permeability and target binding .
Key Findings and Implications
Substituent Position : Bromine at position 1 (vs. 8) enhances electrophilic reactivity, critical for cross-coupling reactions in drug synthesis .
Saturation : The saturated bicyclic system improves stability, favoring in vivo applications .
Biological Performance : Methyl and bromine groups synergistically optimize lipophilicity and target binding, as seen in protease inhibitors and antibacterials .
Biological Activity
1-Bromo-3-methyl-5H,6H,7H,8H-imidazo[1,5-A]pyridine is a heterocyclic compound belonging to the imidazo[1,5-A]pyridine family. Its unique chemical structure, characterized by the presence of a bromine atom and a methyl group, imparts significant biological activity. This article reviews the compound's biological properties, mechanisms of action, and potential applications in medicinal chemistry and other fields.
- IUPAC Name : this compound
- Molecular Formula : C₈H₁₁BrN₂
- Molecular Weight : 215.09 g/mol
- CAS Number : 1511449-13-0
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The bromine atom enhances the compound's binding affinity to various proteins and enzymes through non-covalent interactions such as halogen bonding. These interactions can modulate biochemical pathways involved in cellular processes.
Antimicrobial Activity
Research indicates that compounds related to imidazo[1,5-A]pyridine structures exhibit antimicrobial properties. For instance:
- Antifungal Activity : Studies have shown that derivatives of imidazo[1,5-A]pyridine can inhibit fungal growth at low concentrations. The structure-activity relationship (SAR) analysis suggests that modifications at specific positions enhance antifungal potency against pathogens like Candida albicans and Neisseria glabrata .
Enzyme Inhibition
This compound has been evaluated for its ability to inhibit various enzymes:
- Cholinesterase Inhibition : The compound has demonstrated potential as a cholinesterase inhibitor, which is relevant for therapeutic strategies against neurodegenerative diseases .
- Kinase Activity : It may also act as an inhibitor or modulator of kinase activity, which plays a crucial role in cell signaling pathways .
Case Studies and Research Findings
Applications in Medicinal Chemistry
Due to its diverse biological activities:
- Drug Development : this compound serves as a building block for synthesizing novel pharmaceutical agents targeting various diseases.
- Biochemical Probes : Its ability to bind selectively to target proteins makes it suitable for use as a biochemical probe in research settings.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 1-bromo-3-methyl-imidazo[1,5-a]pyridine, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis of imidazo[1,5-a]pyridine derivatives often involves oxidative cyclization or transition-metal-mediated reactions. For example, analogous compounds (e.g., 7-bromo-triazolo[1,5-a]pyridine) are synthesized via oxidative cyclization of N-(2-pyridyl)amidines using oxidizers like NaOCl, Pb(OAc)₄, or MnO₂ . A transition-metal-free approach using molecular iodine (I₂) with NaOAc has also been reported for imidazo[1,5-a]pyridines, enabling gram-scale production . Key factors include solvent choice (e.g., DMF for copper-catalyzed reactions), temperature (80–110°C), and catalyst loading (e.g., CuBr/phenanthroline systems) .
| Synthesis Comparison |
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Q. How is the molecular structure of this compound characterized, and what analytical techniques are critical?
- Methodological Answer : Characterization relies on NMR (¹H/¹³C), HRMS , and X-ray crystallography (if crystals are obtainable). For example, the SMILES string
BrC1=CC2=NC=NN2C=C1and InChI keyVGJYOOVSVQHZPL-UHFFFAOYSA-Nare used for computational validation . IR spectroscopy identifies functional groups (e.g., C-Br stretching at ~550 cm⁻¹), while HPLC ensures purity (>95%) .
Q. What are the key physicochemical properties relevant to its handling in research?
- Methodological Answer :
- Molecular Weight : 237.18 g/mol (analogous compounds) .
- Solubility : Typically soluble in polar aprotic solvents (DMSO, DMF) but insoluble in water .
- Stability : Hygroscopic; store under inert gas (N₂/Ar) at –20°C to prevent decomposition .
- Hazard Codes : H315 (skin irritation), H319 (eye irritation) .
Advanced Research Questions
Q. How does the bromine substituent influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Methodological Answer : The bromine atom at the 1-position serves as a leaving group, enabling palladium-catalyzed cross-coupling. For example, Suzuki-Miyaura reactions with aryl boronic acids require Pd(PPh₃)₄ or PdCl₂(dppf) as catalysts, K₂CO₃ as base, and toluene/ethanol as solvents (70–90°C, 12–24h) . Contradictions in yield may arise from steric hindrance due to the methyl group at the 3-position, necessitating optimized ligand systems (e.g., XPhos instead of PPh₃) .
Q. What computational methods are used to predict the compound’s electronic properties and binding affinity?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model HOMO-LUMO gaps and electrostatic potential surfaces. Molecular docking (AutoDock Vina) predicts binding to biological targets (e.g., DNA minor groove) by simulating π-π stacking and hydrogen bonding with imidazo-pyridine cores .
Q. How can contradictions in biological activity data (e.g., cytotoxicity vs. non-toxicity) be resolved?
- Methodological Answer : Contradictions may stem from assay conditions (e.g., cell line specificity, concentration ranges). For example:
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MTT Assay : Validate results using multiple cell lines (e.g., MCF-7 vs. HEK293) and orthogonal methods (e.g., apoptosis markers like caspase-3) .
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Dose-Response Curves : EC₅₀ values should be compared under standardized O₂ levels and serum concentrations .
Biological Activity Case Study Compound Target IC₅₀ (MCF-7) Apoptosis Induction Reference
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Methodological Answer : Industrial-scale production requires:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
